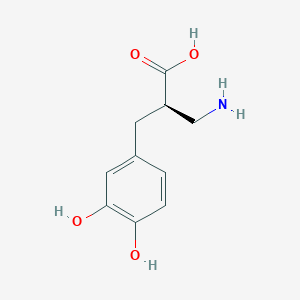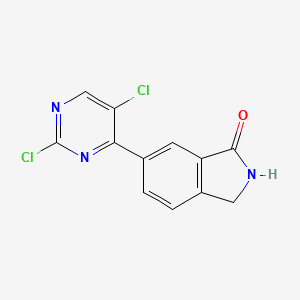
2,3,4,5-Tetraethylbenzenesulfonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3,4,5-Tetraethylbenzenesulfonic acid is an organic compound belonging to the class of sulfonic acids It is characterized by the presence of four ethyl groups attached to a benzene ring, along with a sulfonic acid group (-SO₃H)
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,3,4,5-Tetraethylbenzenesulfonic acid typically involves the sulfonation of 2,3,4,5-tetraethylbenzene. The reaction is carried out using fuming sulfuric acid (oleum) as the sulfonating agent. The process involves the following steps:
Sulfonation: 2,3,4,5-Tetraethylbenzene is treated with fuming sulfuric acid at a controlled temperature to introduce the sulfonic acid group.
Purification: The reaction mixture is then neutralized and purified to isolate the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves:
Continuous Sulfonation: Using a continuous reactor system to ensure consistent product quality.
Separation and Purification: Employing techniques such as crystallization and filtration to obtain high-purity this compound.
Análisis De Reacciones Químicas
Types of Reactions: 2,3,4,5-Tetraethylbenzenesulfonic acid undergoes various chemical reactions, including:
Electrophilic Substitution: The sulfonic acid group can participate in electrophilic substitution reactions, such as nitration and halogenation.
Reduction: The sulfonic acid group can be reduced to a sulfonate or sulfinate under specific conditions.
Oxidation: The ethyl groups can be oxidized to form corresponding carboxylic acids.
Common Reagents and Conditions:
Nitration: Using nitric acid and sulfuric acid at low temperatures.
Halogenation: Using halogens (e.g., chlorine or bromine) in the presence of a catalyst.
Reduction: Using reducing agents such as sodium borohydride or lithium aluminum hydride.
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.
Major Products:
Nitration: Formation of nitro derivatives.
Halogenation: Formation of halogenated derivatives.
Reduction: Formation of sulfonates or sulfinates.
Oxidation: Formation of carboxylic acids.
Aplicaciones Científicas De Investigación
2,3,4,5-Tetraethylbenzenesulfonic acid has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of detergents, surfactants, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2,3,4,5-Tetraethylbenzenesulfonic acid involves its ability to act as a strong acid and participate in various chemical reactions. The sulfonic acid group is highly reactive and can interact with different molecular targets, including proteins and enzymes. The compound’s effects are mediated through the formation of sulfonate esters and other derivatives, which can modulate biological pathways and chemical processes.
Comparación Con Compuestos Similares
Benzenesulfonic Acid: Lacks the ethyl groups, making it less hydrophobic.
Toluene-4-sulfonic Acid: Contains a single methyl group instead of four ethyl groups.
Methanesulfonic Acid: A simpler sulfonic acid with a single methyl group.
Uniqueness: 2,3,4,5-Tetraethylbenzenesulfonic acid is unique due to the presence of four ethyl groups, which enhance its hydrophobicity and influence its reactivity. This structural feature distinguishes it from other sulfonic acids and contributes to its specific chemical and biological properties.
Propiedades
Número CAS |
4681-81-6 |
|---|---|
Fórmula molecular |
C14H22O3S |
Peso molecular |
270.39 g/mol |
Nombre IUPAC |
2,3,4,5-tetraethylbenzenesulfonic acid |
InChI |
InChI=1S/C14H22O3S/c1-5-10-9-14(18(15,16)17)13(8-4)12(7-3)11(10)6-2/h9H,5-8H2,1-4H3,(H,15,16,17) |
Clave InChI |
AWGGIJYSRXKZPF-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC(=C(C(=C1CC)CC)CC)S(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![6-[(Oxiran-2-yl)methoxy]hexan-1-ol](/img/structure/B13991863.png)

![1-({4-[Bis(2-chloroethyl)amino]phenyl}methyl)-4-methylquinolin-1-ium 4-methylbenzene-1-sulfonate](/img/structure/B13991879.png)
![(2-Methylimidazo[1,2-a]pyridin-7-yl)methanol](/img/structure/B13991892.png)
![Ethyl 8a-hydroxy-3-oxo-2-propan-2-yl-5,6,7,8-tetrahydro-[1,3]oxazolo[3,2-a]pyridine-2-carboxylate](/img/structure/B13991899.png)




![5-(Methoxymethoxy)-2-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazole](/img/structure/B13991938.png)


